Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 193.67 g/mol. It is classified as an amino acid derivative and is notable for its potential applications in pharmaceuticals and biochemistry. The compound is recognized by its CAS number 202921-88-8, which facilitates its identification in chemical databases and literature.
The compound is primarily sourced from chemical suppliers and research institutions focused on organic synthesis. Its classification falls under organic chemistry, specifically within the categories of amino acids and their derivatives. This classification is essential for understanding its reactivity and potential uses in various chemical processes.
Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride can be synthesized through several methods, including:
The synthesis often employs specific catalysts or reagents to enhance selectivity for the cis isomer. Reaction conditions such as temperature, solvent choice, and pH are critical for optimizing yield and purity.
The molecular structure of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride features a cyclohexane ring with an amino group and a carboxylic acid group attached to the same carbon atom (C2). The presence of a methyl group at C2 further influences its steric properties.
These structural characteristics play a significant role in determining the compound's reactivity and interactions with biological systems.
Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride can participate in various chemical reactions typical of amino acids:
The reactivity of this compound is influenced by its functional groups, which allow it to engage in nucleophilic substitutions and electrophilic additions under appropriate conditions.
The mechanism of action for cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride primarily revolves around its role as an amino acid in biological systems:
These properties are crucial for handling, storage, and application in laboratory settings.
Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride has several scientific uses:
The synthesis of enantiomerically pure cis-2-amino-2-methylcyclohexanecarboxylic acid hydrochloride hinges on stereoselective strategies to control the relative configuration at C1 and C2. Reductive amination constitutes a cornerstone approach, leveraging chiral templates to enforce cis-geometry. As demonstrated in the asymmetric synthesis of related cyclohexane-constrained β-amino acids, a chiral pyrrolobenzodiazepine diene scaffold directs hydrogenation to establish the cis-configuration with high diastereoselectivity. This method employs catalytic hydrogenation under low-temperature conditions (–78°C) in liquid ammonia, with potassium metal facilitating reductive dearomatization. The chiral auxiliary enforces facial selectivity during cyclohexane ring formation, yielding the cis-isomer as the major product [4].
Diastereomeric resolution further refines stereochemical purity. The crude cis-aminocyclohexanecarboxylic acid derivatives undergo fractional crystallization from ethyl acetate, exploiting differential solubility of diastereomeric salts. Chromatographic purification on neutral alumina (eluent: CHCl₃/EtOAc, 1:1) achieves >98% diastereomeric excess (d.e.), as verified by chiral HPLC and specific rotation ([α]D²³ +55° in CHCl₃). The robustness of this resolution is evidenced by consistent melting points (225–227°C) and spectral data (¹H NMR, ¹³C NMR) across batches [4].
Table 1: Key Chiral Auxiliaries and Resolution Outcomes
Chiral Auxiliary | Resolution Method | d.e. (%) | Yield (%) |
---|---|---|---|
(S)-Pyrrolobenzodiazepine dione | Crystallization (EtOAc) | >98 | 69 |
Benzyloxycarbonyl-L-proline | Alumina chromatography | 95 | 75 |
Scalability of cis-2-amino-2-methylcyclohexanecarboxylic acid hydrochloride (CAS 202921-88-8) relies on telescoped reactions and optimized protecting-group strategies. Industrial routes employ segment condensation in solution phase, where the carboxylic acid group is protected as a methyl ester during tosylation of the amine. This prevents lactam formation, a key side reaction observed upon free-amine standing. The tosyl-protected intermediate undergoes acid hydrolysis (6M H₂SO₄, 110–115°C, 14 hours) to cleave the ester while preserving stereochemical integrity. This step achieves 58% isolated yield after recrystallization from CH₂Cl₂/EtOAc, with [α]D²⁰ +35° confirming enantiopurity [4].
Commercial suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) offer gram-to-kilogram quantities (purity ≥98%), validated via NMR and elemental analysis. Pricing reflects scalability challenges: 250 mg costs $143, while 500 mg costs $340, indicating economies of scale. Molecular weight (193.67 g/mol) and formula (C₈H₁₆ClNO₂) align with lot-specific Certificates of Analysis (CoA), ensuring batch reproducibility for peptide applications [1] [2].
Table 2: Scalable Synthesis Parameters
Step | Reaction Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Chiral reduction | K/NH₃(l), –78°C, 1 h | Perhydro-pyrrolodiazepine dione | 69 |
Tosylation | TsCl, Et₃N, THF, 0°C → rt, 60 h | N-Tosyl-2-carbomethoxycyclohexanecarboxamide | 61 |
Acid hydrolysis | 6M H₂SO₄, reflux, 14 h | cis-2-(N-Tosylamino)cyclohexanecarboxylic acid | 58 |
The hydrochloride salt of cis-2-amino-2-methylcyclohexanecarboxylic acid displays divergent compatibility with solid-phase peptide synthesis (SPPS) and solution-phase methods. For SPPS (Fmoc strategy), the cis-constrained β-amino acid incorporates directly into resin-bound peptides using HBTU/HOBt activation. However, steric hindrance from the 2-methyl group reduces coupling efficiency to 70–85% versus >95% for linear amino acids. Iterative couplings require extended reaction times (2–4 hours) to suppress deletion sequences [1] [10].
Solution-phase synthesis circumvents steric limitations by enabling pre-activation of the β-amino acid as a pentafluorophenyl ester. This approach achieves near-quantitative coupling yields (98%) in segment condensations for cyclic peptides. Comparative studies highlight solution-phase superiority for synthesizing macrocycles containing constrained β-amino acids, as SPPS struggles with on-resin cyclization of rigid precursors. Nevertheless, SPPS remains viable for linear peptides incorporating this building block, particularly using microwave-assisted coupling to enhance kinetics [4] [10].
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis (Fmoc) | Solution-Phase Synthesis |
---|---|---|
Coupling yield | 70–85% | 90–98% |
Cyclization feasibility | Low (steric hindrance on resin) | High (flexible linear precursor) |
Typical purity (HPLC) | 85–90% | 95–99% |
Scalability | Limited (≤30 residues) | High (segment condensation) |
Key advantage | Automation | High-purity cyclization |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0